3-Isobutoxy-4-methylthiophene-2-carboxylic acid
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Overview
Description
3-Isobutoxy-4-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-methylthiophene-2-carboxylic acid can be achieved through several methods. Another method includes the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
3-Isobutoxy-4-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carboxylic acid: Another thiophene derivative with similar structural features but different substituents.
2-Thiophenecarboxylic acid: A simpler thiophene derivative with a carboxylic acid group at the 2-position.
Methyl 2-thiophenecarboxylate: A methyl ester derivative of thiophene-2-carboxylic acid.
Uniqueness
3-Isobutoxy-4-methylthiophene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, such as materials science and medicinal chemistry .
Properties
Molecular Formula |
C10H14O3S |
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Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-methyl-3-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O3S/c1-6(2)4-13-8-7(3)5-14-9(8)10(11)12/h5-6H,4H2,1-3H3,(H,11,12) |
InChI Key |
YQAXGAKQXPOYMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1OCC(C)C)C(=O)O |
Origin of Product |
United States |
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